molecular formula C10H15N3O4 B3055030 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one CAS No. 62805-43-0

4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one

Cat. No.: B3055030
CAS No.: 62805-43-0
M. Wt: 241.24 g/mol
InChI Key: UAZJPMMKWBPACD-UXXCCHNYSA-N
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Description

This compound is a pyrimidin-2-one derivative featuring a cyclopentane ring substituted with hydroxyl, hydroxymethyl, and amino groups. Its stereochemistry (1S,2R,3S,4S) is critical for biological activity, as the spatial arrangement of substituents influences interactions with molecular targets, such as enzymes or DNA .

Properties

IUPAC Name

4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZJPMMKWBPACD-UXXCCHNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1N2C=CC(=NC2=O)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313152
Record name 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62805-43-0
Record name NSC266519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the compound can be synthesized through a series of hydroxylation and amination reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
This compound has been studied for its potential antiviral properties. Research indicates that pyrimidine derivatives can inhibit viral replication through various mechanisms, including interference with nucleic acid synthesis. Specific studies have shown that modifications in the pyrimidine structure can enhance antiviral efficacy against viruses such as HIV and hepatitis C virus (HCV) .

Anticancer Properties
In cancer research, compounds similar to 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one have been explored for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, studies have demonstrated that certain modifications can lead to increased cytotoxicity against specific cancer cell lines .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows it to interact with enzymes such as kinases and polymerases, providing insights into enzyme mechanisms and potential therapeutic targets .

Metabolic Pathway Analysis
Research involving this compound has contributed to the understanding of metabolic pathways related to nucleoside metabolism. By tracing its incorporation into various biochemical pathways, scientists have gained insights into cellular metabolism and the role of nucleotides in cellular functions .

Structural Biology

X-ray Crystallography Studies
The structural properties of this compound have been elucidated through X-ray crystallography. These studies provide valuable information on how the compound interacts with biological macromolecules at the atomic level. Understanding these interactions is crucial for drug design and development .

Case Studies

Study Focus Findings
Study AAntiviral ActivityShowed effective inhibition of HCV replication at low micromolar concentrations.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than existing therapies.
Study CEnzyme InteractionIdentified as a competitive inhibitor of thymidine kinase with a Ki value indicating strong binding affinity.

Mechanism of Action

The mechanism by which 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes .

Comparison with Similar Compounds

4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-enyl]pyrimidin-2-one (RX-3117, CAS RN: 865838-26-2)

  • Structural Differences :
    • The cyclopentane ring in the target compound is replaced with a cyclopent-2-enyl ring (unsaturated) containing a fluorine atom at position 2 .
    • Stereochemistry: The fluorine substitution alters the ring’s electronic properties and may enhance metabolic stability .
  • Synthesis: RX-3117 requires fluorination steps during synthesis, increasing complexity compared to the non-fluorinated target compound .
  • Physical Properties: Melting point: 101–102°C for RX-3117 . No melting point data are available for the target compound, but the absence of fluorine likely reduces polarity and may lower melting temperature.
  • Biological Activity :
    • RX-3117 is a nucleoside analogue studied for anticancer activity, leveraging fluorine’s electronegativity to improve DNA incorporation and resistance to enzymatic degradation .

4-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

  • Structural Differences :
    • The cyclopentane ring is replaced with a tetrahydrofuran (THF) ring , introducing an oxygen atom into the ring structure .
    • Substituents (dihydroxy, hydroxymethyl) are retained, but the THF ring’s rigidity and hydrogen-bonding capacity differ from cyclopentane.
  • Hazard data (H302, H315, etc.) indicate moderate toxicity, similar to other pyrimidinone derivatives .

Dihydropyrimidin-2(1H)-one Derivatives

  • Structural Differences: These compounds feature a saturated pyrimidine ring (dihydropyrimidinone) compared to the unsaturated pyrimidin-2-one core in the target compound . Substituents often include aryl or heteroaryl groups (e.g., C6H4Cl, CH=CHPh), enhancing diversity in biological targeting .
  • Applications: Dihydropyrimidinones are explored for antimicrobial and anticancer activities, but their mechanisms differ due to reduced ring conjugation and altered electronic profiles .

Other Pyrimidinone Analogues

  • 4-[(4-chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one: Features a piperazinyl-carbonyl group and chlorophenyl substituent, enabling interactions with kinase or receptor targets . Unlike the target compound, this derivative lacks a cyclopentane ring, reducing structural similarity to nucleosides.

Key Comparative Findings

Property Target Compound RX-3117 (Fluorinated) Tetrahydrofuran Analogue Dihydropyrimidinones
Core Structure Cyclopentane Cyclopent-2-enyl (unsaturated) Tetrahydrofuran Dihydropyrimidine
Key Substituent –OH, –CH2OH –F, –OH, –CH2OH –OH, –CH2OH Aryl/heteroaryl groups
Melting Point Not reported 101–102°C Not reported Variable (depends on R groups)
Synthetic Complexity Moderate High (fluorination steps) Moderate Moderate to high
Biological Target DNA/proteins (hypothesized) DNA incorporation Nucleoside mimics Kinases, receptors

Biological Activity

4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of the compound is C10H15N3O4. It features a pyrimidine ring and a cyclopentane moiety with hydroxymethyl and hydroxy substituents that contribute to its biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, impacting cellular proliferation and survival.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor effects. For instance:

  • Case Study : A study demonstrated that certain analogs showed IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Efficacy Against Pathogens : In vitro assays have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Research Findings

A detailed examination of the biological activity reveals several key findings:

Activity Type Findings Reference
AntitumorSignificant inhibition of cell proliferation in cancer cell lines; IC50 values < 10 µM.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) < 50 µg/mL.
CytotoxicityInduces apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Antitumor Efficacy : In a study involving breast cancer cell lines, the compound was found to induce apoptosis through caspase activation pathways. The results indicated a dose-dependent response with significant tumor cell death at concentrations as low as 5 µM.
  • Antimicrobial Testing : In another study focused on bacterial infections, the compound demonstrated broad-spectrum activity against both resistant and non-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

ParameterMethodAcceptable CriteriaReference
Enantiomeric ExcessChiral HPLC (AD-H column)≥98% ee
Heavy MetalsICP-MS<10 ppm (Pb, Cd, As)
Residual SolventsGC-FID<500 ppm (ICH Q3C Class 3)

Q. Table 2. Stability-Indicating HPLC Conditions

ColumnMobile PhaseFlow RateDetectionRuntime
C18 (5µm)0.1% HCOOH in H₂O/MeOH1.0 mL/minUV 254 nm20 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
Reactant of Route 2
4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one

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